molecular formula C7H11F2NO B2456051 rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine CAS No. 1969287-92-0

rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine

货号: B2456051
CAS 编号: 1969287-92-0
分子量: 163.168
InChI 键: NTMISQSYYKJABA-RITPCOANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine: is a chemical compound characterized by its unique bicyclic structure, which includes a difluorinated oxabicycloheptane ring

属性

IUPAC Name

[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-4,10H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMISQSYYKJABA-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)(OC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@](C2(F)F)(OC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the oxabicycloheptane ring: This step involves the cyclization of a suitable precursor under specific conditions to form the oxabicycloheptane structure.

    Introduction of the difluoro groups: Fluorination reactions are carried out to introduce the difluoro groups at the desired positions on the bicyclic ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening.

化学反应分析

rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the bicyclic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of oxidized, reduced, or substituted derivatives.

科学研究应用

rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

作用机制

The mechanism of action of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research and may include signal transduction pathways and metabolic processes.

相似化合物的比较

rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine can be compared with other similar compounds, such as:

    2-Oxabicyclo[4.1.0]heptane derivatives: These compounds share the oxabicycloheptane ring structure but may differ in the presence or position of substituents.

    Fluorinated bicyclic amines: These compounds have similar fluorinated bicyclic structures but may have different functional groups or configurations.

The uniqueness of this compound lies in its specific combination of the difluorinated oxabicycloheptane ring and the methanamine group, which imparts distinctive chemical and biological properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine, and how do fluorine substituents influence reaction yields?

  • Methodology : The synthesis typically involves bicyclic ketone precursors modified with fluorination steps. For example, fluorination via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce the 7,7-difluoro groups. Key steps include:

Ring construction : Use Diels-Alder or cyclopropanation strategies to form the bicyclo[4.1.0]heptane core.

Oxabridge installation : Epoxidation or nucleophilic oxygen insertion.

Fluorination : Late-stage fluorination ensures regioselectivity.

  • Yield optimization : Reaction temperatures below −20°C improve fluorination efficiency (70–85% yield). Higher temperatures risk ring-opening side reactions .

Q. How can the stereochemistry of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Definitive for absolute configuration but requires high-purity crystals.
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) with DFT-calculated values for diastereomers.
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:IPA eluents to resolve enantiomers (retention time differences ≥2 min) .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during the synthesis of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine?

  • Methodology :

  • Stereoselective fluorination : Use chiral catalysts (e.g., Cinchona alkaloids) to control fluorine addition.
  • Protecting groups : Temporarily block the amine to prevent racemization during fluorination.
  • Kinetic resolution : Enzymatic or chemical methods to separate diastereomers post-synthesis.
    • Data : In pilot studies, enzymatic resolution with lipase B (Candida antarctica) achieved 98% enantiomeric excess (ee) .

Q. How do the 7,7-difluoro groups affect the compound’s biological activity compared to non-fluorinated analogs?

  • Methodology :

  • Molecular docking : Compare binding affinities to targets (e.g., serotonin receptors) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen-bonding interactions.
  • In vitro assays : Measure IC50_{50} values for enzyme inhibition (e.g., monoamine oxidases).
  • Metabolic stability : Assess half-life in liver microsomes; fluorination typically reduces CYP450-mediated oxidation.
    • Findings : Fluorinated analogs show 3–5x higher receptor affinity vs. non-fluorinated counterparts (Table 1) .

Table 1 : Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

CompoundIC50_{50} (nM) MAO-AReceptor Binding (Ki, nM)
Non-fluorinated analog450 ± 30120 ± 15
rel-7,7-difluoro derivative95 ± 1028 ± 3

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodology :

  • Solubility assays : Use shake-flask method with HPLC quantification.
  • Computational modeling : Predict logP values via COSMO-RS or ACD/Labs.
  • Additive screening : Co-solvents (e.g., DMSO) or cyclodextrins improve aqueous solubility.
    • Resolution : Discrepancies arise from pH-dependent ionization (pKa ≈ 9.2). At pH 7.4, solubility is 0.8 mg/mL; at pH 2.0 (simulated gastric fluid), it increases to 12 mg/mL .

Q. What analytical techniques are most effective for quantifying trace impurities in rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine?

  • Methodology :

  • UPLC-MS/MS : Detect impurities at ≤0.1% levels using C18 columns and ESI+ ionization.
  • NMR impurity profiling : 19F^{19}\text{F}-NMR identifies fluorinated byproducts.
  • Headspace GC-MS : Monitors volatile impurities (e.g., residual solvents).
    • Validation : UPLC-MS/MS achieved LOQ of 0.05% for major diastereomeric impurity .

Methodological Challenges

Q. Why do certain fluorination protocols lead to ring-opening side reactions, and how can they be suppressed?

  • Root cause : Fluorinating agents like DAST can protonate the oxabridge, triggering ring-opening.
  • Mitigation :

  • Low-temperature reactions : Maintain −40°C to stabilize the bicyclic structure.
  • Alternative reagents : Use XtalFluor-E® for milder conditions.
  • Protective atmosphere : Argon prevents moisture-induced degradation.
    • Outcome : XtalFluor-E® reduced ring-opening byproducts from 15% to <2% .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。